molecular formula C17H23NO3 B15253919 Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B15253919
M. Wt: 289.4 g/mol
InChI Key: KDKSPYWFIJTHOR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a 4-methylphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.

    Substitution Reactions: The tert-butyl and 4-methylphenyl groups are introduced through substitution reactions. For example, tert-butyl chloride and 4-methylphenyl bromide can be used as reagents in the presence of a base to achieve the desired substitutions.

    Esterification: The carboxylate ester is formed through an esterification reaction involving the piperidine derivative and tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate: Unique due to its specific substitution pattern on the piperidine ring.

    4-Methylphenyl derivatives: Compounds with similar aromatic substitution but different functional groups on the piperidine ring.

    Piperidine carboxylates: Compounds with different substituents on the piperidine ring but similar ester functional groups.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C17H23NO3/c1-12-5-7-13(8-6-12)14-9-10-18(11-15(14)19)16(20)21-17(2,3)4/h5-8,14H,9-11H2,1-4H3

InChI Key

KDKSPYWFIJTHOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C

Origin of Product

United States

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